molecular formula C13H11F2N3O B5775217 N-(2,4-difluorophenyl)-N'-(3-pyridinylmethyl)urea

N-(2,4-difluorophenyl)-N'-(3-pyridinylmethyl)urea

Cat. No. B5775217
M. Wt: 263.24 g/mol
InChI Key: LZGBONBIPINSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-N'-(3-pyridinylmethyl)urea, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is synthesized by reacting 2,4-difluorophenyl isocyanate with 3-pyridylmethylamine. Diflunisal has been extensively studied for its therapeutic potential in various diseases, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented.

Mechanism of Action

Diflunisal exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that are involved in the inflammatory response and play a role in pain and fever. By inhibiting COX, diflunisal reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a number of biochemical and physiological effects, including inhibition of COX activity, reduction of prostaglandin production, and reduction of inflammation. In addition, diflunisal has been shown to have antioxidant and neuroprotective effects, which may contribute to its therapeutic potential in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Diflunisal has several advantages for lab experiments, including its high purity and stability, and its well-documented mechanism of action. However, diflunisal also has some limitations, including its potential for toxicity at high doses, and its potential for interaction with other drugs.

Future Directions

There are several future directions for research on diflunisal, including:
1. Development of more potent and selective COX inhibitors.
2. Investigation of the neuroprotective effects of diflunisal in other neurodegenerative diseases.
3. Evaluation of the potential of diflunisal as a chemopreventive agent for cancer.
4. Investigation of the potential of diflunisal as a therapeutic agent for other inflammatory diseases, such as inflammatory bowel disease.
5. Development of new formulations of diflunisal that improve its bioavailability and reduce its potential for toxicity.

Synthesis Methods

Diflunisal is synthesized by reacting 2,4-difluorophenyl isocyanate with 3-pyridylmethylamine in the presence of a suitable solvent and base. The reaction proceeds via the formation of an intermediate urea, which is then converted to the final product by hydrolysis. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

Diflunisal has been extensively studied for its therapeutic potential in various diseases, including osteoarthritis, rheumatoid arthritis, and Alzheimer's disease. In osteoarthritis, diflunisal has been shown to reduce pain and inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. In rheumatoid arthritis, diflunisal has been shown to reduce joint swelling and stiffness, and improve physical function. In Alzheimer's disease, diflunisal has been shown to reduce the accumulation of beta-amyloid plaques, which are believed to contribute to the development of the disease.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c14-10-3-4-12(11(15)6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGBONBIPINSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.